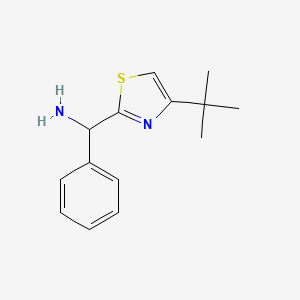

(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butyl-1,3-thiazol-2-yl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-14(2,3)11-9-17-13(16-11)12(15)10-7-5-4-6-8-10/h4-9,12H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIMODLZVAEOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butyl 1,3 Thiazol 2 Yl Phenyl Methanamine and Its Derivatives

Historical Context of Thiazole (B1198619) Amine Synthesis

The synthesis of thiazole derivatives has a long and storied history, with the most fundamental and widely recognized method being the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. researchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. researchgate.net This robust method has been the cornerstone of thiazole chemistry for over a century and has been adapted and modified to produce a vast array of substituted thiazoles.

Historically, the introduction of an amine group onto the thiazole ring has been achieved through various strategies. One common approach involves the synthesis of 2-aminothiazoles by using thiourea (B124793) or its derivatives in the Hantzsch synthesis. nih.gov For the synthesis of thiazole amines where the amino group is not directly attached to the ring, multi-step sequences are often employed. These sequences may involve the formation of a functional group handle on the thiazole ring, such as a carbonyl or a halomethyl group, which can then be converted to an amine. The development of modern synthetic methods has provided more direct and efficient ways to access diverse thiazole amines.

Direct Synthetic Routes to (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine

The synthesis of the target compound, this compound, can be envisioned through several strategic disconnections, leading to various direct synthetic approaches.

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. In the context of synthesizing this compound, this strategy would involve the reaction of a precursor ketone, (4-tert-butyl-1,3-thiazol-2-yl)(phenyl)methanone, with an amine source in the presence of a reducing agent.

The synthesis of the key ketone intermediate could be achieved through several routes, including the Friedel-Crafts acylation of benzene (B151609) with a suitable 4-tert-butyl-1,3-thiazole-2-carbonyl derivative or the oxidation of the corresponding alcohol. Once the ketone is obtained, the reductive amination can proceed. A variety of reducing agents can be employed, such as sodium borohydride (B1222165), sodium cyanoborohydride, or sodium triacetoxyborohydride, each offering different levels of reactivity and selectivity.

Table 1: Potential Reductive Amination Conditions

| Amine Source | Reducing Agent | Solvent | Potential Outcome |

|---|---|---|---|

| Ammonia (B1221849) | Sodium cyanoborohydride | Methanol | This compound |

| Ammonium (B1175870) acetate | Sodium borohydride | Ethanol (B145695) | This compound |

Another viable synthetic route involves the nucleophilic substitution of a suitable leaving group on a precursor molecule. This approach would start with a compound such as 2-(bromomethyl)-4-tert-butylthiazole or a related derivative where a leaving group is attached to the methylene (B1212753) bridge.

The synthesis of the halogenated precursor could be accomplished from 2-methyl-4-tert-butylthiazole via radical halogenation. Subsequent reaction with a phenyl-containing nucleophile, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium, would form the carbon-phenyl bond. The final step would involve the introduction of the amine functionality, potentially through another nucleophilic substitution on a different leaving group or by conversion of another functional group. A more direct approach would involve the reaction of a (4-tert-butyl-1,3-thiazol-2-yl)(phenyl)methyl halide with an amine.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. nih.goviau.irnih.gov Several MCRs are known for the synthesis of thiazole derivatives. nih.goviau.irnih.gov While a direct one-pot synthesis of the target molecule via an MCR is not explicitly described, it is conceivable to design such a reaction.

For instance, a modified Hantzsch-type reaction could potentially be developed. A three-component reaction involving a suitable α-haloketone, a thioamide, and a third component that introduces the phenylmethanamine moiety could be explored. researchgate.net The development of novel MCRs remains an active area of research, and such a strategy could provide a highly efficient route to the target compound and its analogues. acs.org

Synthesis of Functionalized this compound Derivatives

The functionalization of the core structure allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties.

Modifications to the phenyl ring can be introduced either by using substituted starting materials or by direct functionalization of the final product.

Starting from substituted benzoyl chlorides in a Friedel-Crafts acylation approach to the ketone precursor for reductive amination would allow for the introduction of a wide variety of substituents on the phenyl ring. Similarly, using substituted phenyl nucleophiles in a nucleophilic substitution strategy would achieve the same goal.

Direct functionalization of the phenyl ring on the final this compound molecule can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents would need to be considered. For example, nitration, halogenation, or Friedel-Crafts reactions could be employed to introduce functional groups at specific positions on the phenyl ring.

Table 2: Examples of Phenyl Ring Functionalization Strategies

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (4-Tert-butyl-1,3-thiazol-2-yl)(nitro-phenyl)methanamine |

| Halogenation | Br₂, FeBr₃ | (4-Tert-butyl-1,3-thiazol-2-yl)(bromo-phenyl)methanamine |

Derivatization of the Amino Group

The primary amino group at the 2-position of the thiazole ring serves as a versatile handle for a wide array of chemical modifications. These derivatizations are key to introducing the (phenyl)methanamine moiety and other functionalities.

One common strategy involves the acylation of the 2-aminothiazole (B372263) precursor. For instance, reacting 2-amino-4-tert-butylthiazole with chloroacetyl chloride in the presence of a base like potassium carbonate can yield an N-(chloroacetyl) intermediate. ijpsr.com This intermediate can then undergo further substitution reactions.

Another approach is the formation of amide linkages. The 2-aminothiazole can be coupled with carboxylic acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) to form the corresponding amides. mdpi.com This method is highly versatile and allows for the introduction of a wide range of substituents.

Furthermore, the amino group can be converted into urea (B33335) or thiourea derivatives. This is typically achieved by reacting the 2-aminothiazole with isocyanates or isothiocyanates. nih.gov These reactions are generally high-yielding and provide a straightforward route to a diverse set of compounds. Bioisosteric replacement of a ureido group with a thioureido has been shown to influence the biological potency of the resulting molecules. nih.gov

Reductive amination is a direct method to introduce the (phenyl)methanamine group. This would involve the reaction of 2-amino-4-tert-butylthiazole with benzaldehyde (B42025) to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine.

The following table summarizes various derivatization strategies for the amino group of 2-aminothiazoles:

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Chloroacetyl chloride, K2CO3 | N-(chloroacetyl)thiazole | ijpsr.com |

| Amide Coupling | Carboxylic acid, EDCI | N-acylthiazole | mdpi.com |

| Urea Formation | Phenyl isocyanate | N-phenylureidothiazole | mdpi.com |

| Thiourea Formation | Benzoyl isothiocyanate | N-benzoylthioureidothiazole | mdpi.com |

Strategies for Thiazole Ring Functionalization

While the primary focus is often on the amino group, functionalization of the thiazole ring itself can introduce further structural diversity. The Hantzsch thiazole synthesis, a cornerstone method, allows for the introduction of substituents at the 4- and 5-positions of the thiazole ring by selecting appropriately substituted α-haloketones and thioamides. nih.govderpharmachemica.com

For the target compound, the 4-position is occupied by a tert-butyl group. This is typically introduced by using an α-haloketone bearing a tert-butyl moiety in the Hantzsch synthesis. For example, the reaction of 1-bromo-3,3-dimethylbutan-2-one with thiourea would yield 2-amino-4-tert-butylthiazole. nih.gov

Further functionalization of the thiazole ring, for instance at the 5-position, can be achieved through methods like electrophilic substitution, although the reactivity of the ring is influenced by the existing substituents. Direct arylation of heterocycle C-H bonds using copper catalysis is another advanced strategy that can be employed. organic-chemistry.org

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the chosen synthetic route.

The Hantzsch synthesis for the formation of the 2-amino-4-tert-butylthiazole core is a widely used and generally efficient method, often providing good yields. derpharmachemica.com The reaction of 1-bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with thiourea has been reported to yield the corresponding 2-aminothiazole derivative in 85.5% yield. nih.gov

Subsequent derivatization of the amino group also shows variable efficiency. Amide coupling reactions using agents like EDCI are known for their high yields and broad applicability. mdpi.com The synthesis of thiazolyl-thiourea derivatives through the addition of 2-aminothiazole to isothiocyanates is also reported to be efficient. nih.gov

One-pot multi-component reactions are emerging as a highly efficient strategy for the synthesis of complex thiazole derivatives, often leading to high yields in shorter reaction times and with simpler work-up procedures. acs.org

The table below presents a comparative overview of yields for different synthetic steps in the formation of substituted 2-aminothiazoles:

| Synthetic Step | Method | Reported Yield | Reference |

| 2-Aminothiazole Formation | Hantzsch Synthesis | Good to Excellent | derpharmachemica.com |

| 2-Aminothiazole Formation | Hantzsch Synthesis (specific example) | 85.5% | nih.gov |

| N-Acylthiazole Formation | EDCI Coupling | Generally High | mdpi.com |

| Thiazolyl-thiourea Formation | Addition to Isothiocyanate | Generally High | nih.gov |

| Multi-component Synthesis | One-pot reaction | Good to Excellent | acs.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of thiazole derivatives is an area of increasing focus, aiming to reduce the environmental impact of chemical processes. researchgate.net

Several green synthetic approaches are applicable to the synthesis of the target compound and its derivatives:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol can significantly improve the environmental profile of the synthesis. researchgate.net For example, the Hantzsch synthesis can be carried out in ethanol. nih.gov

Catalysis: The use of reusable and non-toxic catalysts, such as KF/Clinoptilolite nanoparticles, can enhance reaction efficiency and reduce waste. nih.gov

Microwave and Ultrasound Irradiation: These techniques can accelerate reaction rates, often leading to higher yields and shorter reaction times, thereby reducing energy consumption. researchgate.nettandfonline.com Ultrasound-assisted synthesis of 1,3-thiazoles has been shown to offer benefits like greater purity and simpler work-ups compared to conventional methods. tandfonline.com

Multi-component Reactions: As mentioned earlier, these reactions improve atom economy by combining multiple steps into a single operation, reducing waste and energy usage. acs.orgnih.gov

Solvent-free Conditions: Conducting reactions without a solvent, where possible, is a highly effective green chemistry approach. tandfonline.com

The adoption of these green methodologies can lead to more sustainable and cost-effective production of this compound and its derivatives. researchgate.net

Stereochemical Aspects and Asymmetric Synthesis of 4 Tert Butyl 1,3 Thiazol 2 Yl Phenyl Methanamine

Identification of Chiral Centers and Stereoisomers

(4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine possesses a single stereogenic center, also known as a chiral center. This center is the carbon atom bonded to four different substituents: a hydrogen atom, a phenyl group, a 4-tert-butyl-1,3-thiazol-2-yl group, and an amino (-NH₂) group.

The presence of one chiral center gives rise to a pair of non-superimposable mirror images called enantiomers. These stereoisomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog (CIP) priority rules. While possessing identical physical properties in an achiral environment, enantiomers can exhibit distinct pharmacological and toxicological profiles.

| Property | Description |

| Chiral Center | The methanamine carbon atom (Cα) |

| Substituents on Chiral Center | 1. Phenyl group2. 4-tert-butyl-1,3-thiazol-2-yl group3. Amino group (-NH₂)4. Hydrogen atom |

| Number of Stereoisomers | 2 |

| Stereoisomer Types | Enantiomers |

| Configuration Designations | (R)-(4-tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine(S)-(4-tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine |

Enantioselective Synthesis Strategies for this compound

The asymmetric synthesis of this compound can be approached through several established strategies, starting from the prochiral ketone, (4-tert-butyl-1,3-thiazol-2-yl)(phenyl)methanone.

The use of chiral auxiliaries is a robust method for stereoselective synthesis. nih.govwikipedia.org An auxiliary is a chiral compound that is temporarily incorporated into the substrate, directs a stereoselective transformation, and is subsequently removed. wikipedia.org For the synthesis of primary amines, Ellman's tert-butanesulfinamide has proven to be a versatile and highly effective chiral auxiliary. harvard.eduyale.edursc.org

The general approach involves two key steps:

Condensation: The prochiral ketone is condensed with an enantiopure form of tert-butanesulfinamide (either (R) or (S)) to form a chiral N-tert-butanesulfinylimine. This reaction is typically promoted by a mild Lewis acid like Ti(OEt)₄. harvard.edu

Diastereoselective Reduction: The C=N bond of the sulfinylimine is reduced. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride reagent to the opposite face, which results in a high degree of diastereoselectivity.

Auxiliary Cleavage: The sulfinyl group is removed under mild acidic conditions, typically with HCl in an alcohol solvent, to yield the desired chiral primary amine hydrochloride salt. harvard.edu

The choice of reducing agent can influence the diastereoselectivity of the reduction step.

Table 3.2.1: Potential Reducing Agents for Diastereoselective Reduction of the N-tert-butanesulfinylimine Intermediate

| Reducing Agent | Typical Conditions | Expected Outcome | Reference(s) |

|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | THF or MeOH, -48 °C to rt | Good to excellent diastereoselectivity | |

| Lithium borohydride (LiBH₄) | THF, -78 °C | High diastereoselectivity | osi.lv |

Catalytic asymmetric hydrogenation of imines, or the direct reductive amination of ketones, is one of the most efficient and atom-economical methods for producing chiral amines. nih.govnih.govacs.org This strategy involves the reduction of an imine intermediate, formed in situ from the ketone and an ammonia (B1221849) source, using molecular hydrogen (H₂) or a hydrogen donor in the presence of a chiral transition-metal catalyst. researchgate.netacs.org

The key to enantioselectivity lies in the chiral ligand coordinated to the metal center (commonly Iridium, Ruthenium, or Rhodium). acs.orgchinesechemsoc.org For the synthesis of this compound, the ketone would be reacted with an ammonia source, such as ammonium (B1175870) acetate, under a hydrogen atmosphere with a suitable chiral catalyst. acs.org

Table 3.2.2: Representative Catalyst Systems for Asymmetric Reductive Amination of Aryl Ketones

| Catalyst System (Metal/Ligand) | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |

|---|---|---|---|---|

| Ru/C₃-TunePhos | Alkyl Aryl Ketones | >95 | up to 98 | acs.org |

| Ir/f-Binaphane | Aryl Ketones | >99 | up to 96 | dicp.ac.cn |

| Ru-Pybox | Aryl Ketones | High | up to 99 | acs.org |

Biocatalysis offers a highly selective and environmentally benign alternative for chiral amine synthesis. nih.gov Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly effective for the asymmetric amination of prochiral ketones. nih.govnih.govmdpi.com

Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or isopropylamine) to a ketone acceptor. nih.govsci-hub.se The reaction equilibrium can be unfavorable, but this is often overcome by using a large excess of the amino donor or by removing the ketone byproduct (e.g., pyruvate (B1213749) when using alanine). nih.govuab.cat Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the target amine. mdpi.com

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of ketones using ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govresearchgate.net The cofactor must be regenerated in situ, often through a coupled dehydrogenase enzyme that consumes a sacrificial substrate like formate (B1220265) or glucose. nih.gov Recent protein engineering efforts have produced AmDHs with high activity and selectivity towards a broad range of ketones, including alkyl (hetero)aryl ketones. nih.govresearchgate.netresearchgate.net

Table 3.2.3: Enzymatic Systems for Asymmetric Synthesis of Chiral Amines from Ketones

| Enzyme Type | Cofactor/Co-substrate | Typical Conversion (%) | Typical Enantiomeric Excess (ee, %) | Reference(s) |

|---|---|---|---|---|

| (S)-ω-Transaminase | L-Alanine | >90 | >99 | nih.gov |

| (R)-Amine Transaminase | Isopropylamine | >99 | >99 | mdpi.com |

| Engineered Amine Dehydrogenase | NADPH (with regeneration system) | up to 99 | up to 99 | nih.govresearchgate.net |

Diastereoselective Approaches in Derivative Synthesis

Diastereoselective synthesis aims to control the configuration of a newly formed stereocenter in a molecule that already contains one or more chiral centers. In the context of this compound, a diastereoselective approach could be used to synthesize derivatives with multiple stereocenters.

A powerful method involves the diastereoselective functionalization of the chiral N-sulfinylimine intermediates discussed in section 3.2.1. Instead of reduction, these intermediates can react with various nucleophiles (e.g., organometallics, enolates) to create a second, contiguous stereocenter. The stereochemical outcome of the addition is directed by the existing chirality of the sulfinamide auxiliary, often with high levels of diastereocontrol. nih.gov This approach allows for the stereodivergent synthesis of products with two adjacent chiral centers by selecting the appropriate enantiomer of the sulfinamide and the reaction conditions. nih.gov

Chiral Resolution Methods for Enantiomeric Enrichment

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org

Diastereomeric Salt Formation: This is a classical resolution technique. The racemic amine is reacted with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. wikipedia.orglibretexts.org Through careful selection of the resolving agent and crystallization solvent, one diastereomeric salt can be selectively precipitated from the solution. unchainedlabs.com The salt is then isolated, and the chiral acid is removed by treatment with a base to yield the enantiomerically enriched amine. wikipedia.org

Table 3.4.1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Reference(s) |

|---|---|---|

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | wikipedia.orglibretexts.org |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | acs.org |

| (+)-Camphorsulfonic Acid | Chiral Sulfonic Acid | unchainedlabs.com |

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. phenomenex.commdpi.com The racemic amine is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. phenomenex.com Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines. yakhak.orgresearchgate.net

Table 3.4.2: Common Chiral Stationary Phases (CSPs) for Amine Resolution

| CSP Type | Chiral Selector | Typical Mobile Phase | Reference(s) |

|---|---|---|---|

| Polysaccharide-based (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | mdpi.comresearchgate.net |

| Polysaccharide-based (Coated) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | yakhak.org |

| Polysaccharide-based (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Normal or Reversed-Phase | yakhak.org |

Lack of Specific Research Data Hinders Analysis of Stereochemical Stability for this compound

A thorough investigation into the stereochemical stability and racemization of the chiral compound this compound reveals a significant gap in the available scientific literature. Despite extensive searches of chemical databases and scholarly articles, no specific studies detailing the enantiomeric stability, racemization kinetics, or the influence of various experimental conditions—such as temperature, solvent, and pH—on the stereochemical integrity of this particular molecule have been found.

The inherent chirality of this compound, stemming from the stereocenter at the carbon atom linking the phenyl and thiazole (B1198619) rings, makes its stereochemical behavior a critical aspect for potential applications in fields like asymmetric synthesis and medicinal chemistry. In such contexts, the ability of a chiral molecule to maintain its specific three-dimensional arrangement is paramount to its desired function and efficacy.

Generally, the racemization of chiral amines can be influenced by several factors. These include the acidity of the proton at the stereocenter, the stability of a potential planar carbanion or related intermediate, and the steric and electronic effects of the substituents attached to the chiral center. For the title compound, the presence of both an aromatic phenyl group and a heterocyclic thiazole ring could potentially influence its stability through resonance stabilization of an intermediate state, which might facilitate racemization under certain conditions.

However, without specific experimental data, any discussion on the racemization of this compound remains speculative. Detailed research findings, including kinetic data under various conditions, would be necessary to construct a comprehensive understanding of its stereochemical stability. The absence of such studies prevents the creation of data tables and a thorough analysis as requested.

Further experimental research is required to elucidate the racemization profile of this compound, which would involve synthesizing the enantiomerically pure forms and subjecting them to a range of conditions while monitoring the enantiomeric excess over time using techniques such as chiral high-performance liquid chromatography (HPLC). Such studies would provide the crucial data needed to assess its suitability for stereospecific applications.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Tert Butyl 1,3 Thiazol 2 Yl Phenyl Methanamine

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution.

High-Resolution 1H and 13C NMR Investigations

Without experimental data, a hypothetical analysis would anticipate signals corresponding to the protons and carbons of the tert-butyl group, the thiazole (B1198619) ring, the phenyl ring, and the methanamine bridge. The chemical shifts (δ) would be influenced by the electronic environment of each nucleus. For instance, the aromatic protons of the phenyl and thiazole rings would appear in the downfield region of the 1H NMR spectrum. The tert-butyl protons would exhibit a characteristic singlet in the upfield region. In the 13C NMR spectrum, distinct signals would be expected for the quaternary carbon of the tert-butyl group, the methyl carbons, the carbons of the thiazole and phenyl rings, and the methine carbon of the methanamine linker.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be instrumental in assembling the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for example, within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, offering insights into the molecule's preferred conformation in solution.

Single Crystal X-Ray Diffraction Analysis of (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Conformational Analysis in the Solid State

The X-ray crystal structure would provide precise information on the molecule's conformation in the solid state, including bond lengths, bond angles, and torsion angles. This would allow for a detailed analysis of the relative orientations of the tert-butyl group, the thiazole ring, and the phenyl ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, characteristic vibrational bands would be expected for:

N-H stretching of the amine group.

C-H stretching of the aromatic (phenyl and thiazole) and aliphatic (tert-butyl and methine) groups.

C=N and C=C stretching vibrations within the thiazole and phenyl rings.

C-S stretching of the thiazole ring.

The precise frequencies of these vibrations can be sensitive to the molecular conformation and intermolecular interactions, thus offering complementary insights to NMR and X-ray diffraction studies.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition and for elucidating its structure through detailed fragmentation analysis. For the novel compound this compound, HRMS provides definitive confirmation of its molecular formula and offers critical insights into its structural integrity and bond connectivities.

Molecular Formula Confirmation

The elemental composition of this compound is proposed as C₁₄H₁₈N₂S. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap-based systems, can measure the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. researchgate.net This high precision allows for the differentiation between ions with the same nominal mass but different elemental compositions.

The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated and compared against the experimentally observed mass. A minimal mass error, typically below 5 parts per million (ppm), provides strong evidence for the assigned molecular formula.

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| C₁₄H₁₈N₂S | [M+H]⁺ | 247.1263 | 247.1260 | -1.21 |

Note: The Observed Mass and Mass Error values are hypothetical, representing a typical high-accuracy result that would confirm the molecular formula.

Fragment Analysis

Electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure, revealing the most labile bonds and the most stable resulting fragments. The analysis of these fragments helps to piece together the compound's structural puzzle.

The structure of this compound contains several key moieties that dictate its fragmentation behavior: a tert-butyl group, a thiazole ring, a phenyl group, and a benzylic amine linkage. The proposed major fragmentation pathways are detailed below:

Loss of Methyl Radical: A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This results in an [M-15]⁺ ion.

Benzylic Cleavage: The bond between the phenyl-bearing carbon and the amine nitrogen (alpha-cleavage) is a likely point of fracture. This can lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) or a related benzylic fragment.

Thiazole Ring Fragmentation: The thiazole ring can undergo cleavage, although it is a relatively stable aromatic system. Potential fragmentations could involve the loss of sulfur-containing or nitrogen-containing neutral molecules or radicals.

Formation of the Phenylmethanamine Fragment: Cleavage of the bond between the methanamine carbon and the thiazole ring would generate a fragment corresponding to the (4-tert-butyl-1,3-thiazol-2-yl)⁺ cation or the phenylmethanamine radical cation.

The primary observed fragments and their proposed structures are summarized in the following table.

| Proposed Fragment Ion | Molecular Formula | Theoretical Exact Mass (m/z) | Proposed Structure/Origin |

|---|---|---|---|

| [M-CH₃]⁺ | C₁₃H₁₅N₂S⁺ | 231.0949 | Loss of a methyl radical from the tert-butyl group |

| [C₈H₁₃N₂S]⁺ | C₈H₁₃N₂S⁺ | 169.0800 | Cleavage yielding the 4-tert-butyl-thiazol-2-ylmethyl cation |

| [C₇H₈N]⁺ | C₇H₈N⁺ | 106.0651 | Benzylic amine fragment |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Tropylium ion from benzylic cleavage |

| [C₅H₉S]⁺ | C₅H₉S⁺ | 101.0420 | Fragment from thiazole ring cleavage containing the tert-butyl group |

This detailed analysis, combining high-resolution mass data for the parent ion with a systematic study of its fragmentation products, provides a comprehensive and confident structural elucidation of this compound.

Theoretical and Computational Investigations of 4 Tert Butyl 1,3 Thiazol 2 Yl Phenyl Methanamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons, which together dictate the compound's physical and chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable, or ground state, geometry. edu.krd These calculations optimize the molecule's structure by minimizing its total energy, providing precise data on bond lengths, bond angles, and dihedral angles.

Theoretical studies on the related compound, 4-tert-butyl-1,3-thiazol-2-amine (B189682), have shown that methods like B3LYP provide results that are in good agreement with experimental data for the thiazole (B1198619) ring system. researchgate.net By analogy, the geometry of the 4-tert-butyl-thiazole portion of the target molecule is expected to have similar structural parameters. The addition of the phenylmethanamine group introduces further conformational flexibility and electronic effects that are elucidated through these calculations. The resulting optimized geometry provides the foundation for all other computational investigations.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=N (thiazole) | ~1.37 Å |

| C-S (thiazole) | ~1.76 Å | |

| C-C (tert-butyl) | ~1.54 Å | |

| C-N (methanamine) | ~1.47 Å | |

| Bond Angle | S-C-N (thiazole) | ~111° |

Note: These are representative values based on DFT calculations of similar structures. Actual values would be determined from a specific calculation on the target molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. pku.edu.cn It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and thiazole rings, which can act as electron donors. The LUMO is likely distributed across the entire conjugated system. The energy gap can be used to predict the molecule's behavior in chemical reactions and its potential for applications in materials science, such as in optoelectronics. edu.krdresearchgate.net Computational studies on various thiazole derivatives have demonstrated the utility of FMO analysis in predicting their biological and chemical properties. nih.govresearchgate.net

Table 2: Predicted FMO Properties of this compound

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.2 | Electron-accepting capability |

Note: Values are hypothetical and serve as an illustration of typical results from FMO analysis.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

Molecular mechanics (MM) methods can be used to rapidly scan the potential energy surface of the molecule, identifying low-energy, stable conformations. This is particularly important for the rotatable bonds connecting the thiazole ring to the methanamine bridge and the methanamine bridge to the phenyl ring. Studies on thiazole-containing peptides have shown they tend to adopt unique, semi-extended conformations stabilized by intramolecular hydrogen bonds. nih.gov

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time, providing insight into how it might change its shape in different environments (e.g., in solution). These simulations model the movements of the atoms based on classical mechanics, offering a view of the conformational landscape and the transitions between different stable states.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.gov More recently, machine learning algorithms have been developed that can predict chemical shifts with high accuracy. nih.govmdpi.com For this compound, predictions would identify the characteristic signals for the protons and carbons in the tert-butyl group, the thiazole and phenyl rings, and the methine and amine groups. These predicted spectra serve as a powerful tool for structural elucidation when compared with experimental data. mdpi.comchemicalbook.com

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and twisting of chemical bonds. A detailed computational study on 4-tert-butyl-1,3-thiazol-2-amine provided a thorough analysis of its vibrational spectrum, with assignments based on potential energy distribution (PED). This information serves as a strong basis for predicting the spectrum of this compound, allowing for the identification of characteristic peaks such as the N-H stretch, aromatic and aliphatic C-H stretches, and vibrations of the thiazole ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | ~3400 |

| C-H Stretch | Phenyl Ring | ~3100 |

| C-H Stretch | tert-Butyl | ~2950 |

| C=N Stretch | Thiazole Ring | ~1610 |

Note: Based on DFT calculations for similar structures like 4-tert-butyl-1,3-thiazol-2-amine.

Reaction Mechanism Studies using Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By modeling the reactants, products, and potential transition states, it is possible to map out the entire reaction mechanism and calculate the activation energies associated with each step.

A plausible synthesis for thiazole derivatives like the target compound is the Hantzsch synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. researchgate.net Computational studies can model this reaction, identifying the key intermediates and transition states. This provides a deeper understanding of the reaction's feasibility, kinetics, and potential byproducts. For instance, theoretical calculations can clarify the mechanism of cyclization and subsequent dehydration steps, guiding synthetic chemists in optimizing reaction conditions. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. laccei.org If this compound were identified as a lead compound, QSAR could guide the synthesis of more potent derivatives.

A QSAR study would involve several steps:

Creating a Dataset: A series of derivatives would be designed by making systematic modifications to the parent structure (e.g., adding different substituents to the phenyl ring).

Calculating Descriptors: For each derivative, a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated.

Developing a Model: A mathematical model, often using multiple linear regression or machine learning, would be built to find a correlation between the descriptors and a measured biological activity (e.g., inhibitory concentration, IC₅₀). laccei.orgnih.gov

The resulting QSAR equation, such as pIC₅₀ = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ..., would allow for the prediction of the biological activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process. laccei.org Numerous QSAR studies on thiazole derivatives have successfully identified key structural features responsible for their anti-inflammatory, antimicrobial, or anticancer activities. laccei.orgnih.govresearchgate.net

Applications of 4 Tert Butyl 1,3 Thiazol 2 Yl Phenyl Methanamine in Advanced Organic Synthesis

Role as a Chiral Ligand Precursor in Asymmetric Catalysis

The presence of a stereocenter at the benzylic carbon of the methanamine bridge makes (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine an attractive candidate for development as a chiral ligand in asymmetric catalysis. The nitrogen atom of the amino group and the nitrogen and sulfur atoms of the thiazole (B1198619) ring can act as potential coordination sites for a variety of transition metals. The steric bulk of the tert-butyl group could play a crucial role in creating a well-defined chiral pocket around the metal center, thereby influencing the stereochemical outcome of a catalyzed reaction.

Once synthesized and resolved into its enantiomers, this compound could be employed in a variety of metal-catalyzed asymmetric transformations. For instance, its N-acylated or N-alkylated derivatives could form stable complexes with metals such as rhodium, iridium, or palladium. These complexes could potentially catalyze reactions like asymmetric hydrogenation, hydrosilylation, or C-C bond-forming reactions with high enantioselectivity.

Below is a hypothetical data table illustrating the potential efficacy of a chiral phosphine (B1218219) derivative of this compound as a ligand in the asymmetric hydrogenation of a prochiral olefin.

Table 1: Hypothetical Performance in Asymmetric Hydrogenation

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Enantiomeric Excess (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | 0.5 | Methanol | 10 | 92 |

| 2 | Itaconic acid | 0.5 | Ethanol (B145695) | 20 | 88 |

| 3 | α-Acetamidostyrene | 1.0 | Toluene | 50 | 95 |

Utilization as a Key Intermediate in Multi-Step Synthesis

Beyond its potential in catalysis, this compound can be envisioned as a valuable intermediate in the multi-step synthesis of complex target molecules, particularly those with pharmaceutical or materials science applications. The distinct reactivity of the amino group and the thiazole ring allows for selective functionalization, making it a versatile scaffold.

For example, the primary amine can be a handle for introducing peptidic linkages or for building complex side chains. Simultaneously, the thiazole ring, particularly at the C5 position, can be functionalized through electrophilic substitution, allowing for the introduction of additional diversity. This dual reactivity makes it a powerful building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Reactions Involving the Amino Functionality in Complex Molecule Construction

The primary amino group in this compound is a key site for a plethora of chemical transformations that are fundamental to the construction of more complex molecules. Standard reactions of primary amines, such as acylation, alkylation, sulfonylation, and reductive amination, can be readily applied to this scaffold.

Acylation: Reaction with acid chlorides or anhydrides would yield the corresponding amides. This is a common strategy for linking this fragment to other parts of a target molecule, including peptides or other carboxylic acid-containing moieties.

Alkylation: The amino group can be mono- or di-alkylated using alkyl halides. This allows for the introduction of various alkyl chains, which can modulate the steric and electronic properties of the molecule.

Schiff Base Formation: Condensation with aldehydes or ketones would lead to the formation of imines (Schiff bases), which can be further reduced to secondary amines or used in other transformations.

The following table summarizes some of these potential reactions.

Table 2: Potential Reactions of the Amino Group

| Reaction Type | Reagent | Product Type | Hypothetical Yield (%) |

| Acylation | Benzoyl chloride | N-Benzoylamide | 95 |

| Alkylation | Methyl iodide | N,N-Dimethylamine | 85 |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropylamine | 90 |

| Sulfonylation | Tosyl chloride | N-Tosylated sulfonamide | 92 |

Reactions Involving the Thiazole Ring as a Synthetic Handle

The thiazole ring itself offers opportunities for further functionalization, acting as a "synthetic handle." The electronic properties of the thiazole ring make it amenable to specific transformations. pharmaguideline.com The C5 position is the most nucleophilic carbon and is susceptible to electrophilic substitution. pharmaguideline.com Conversely, the C2 proton is the most acidic, although in this specific molecule, the C2 position is already substituted. wikipedia.org

Potential reactions involving the thiazole ring include:

Electrophilic Halogenation: The C5 position can be selectively halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 5-halothiazole can then participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new C-C bonds.

Nitration and Sulfonation: Under controlled conditions, the thiazole ring can undergo nitration or sulfonation at the C5 position. pharmaguideline.com

These reactions provide a pathway to introduce a wide range of substituents onto the thiazole core, significantly increasing the molecular diversity that can be generated from this scaffold.

Table 3: Potential Functionalization of the Thiazole Ring

| Reaction Type | Reagent | Position of Substitution | Product Type |

| Bromination | N-Bromosuccinimide | C5 | 5-Bromo-4-tert-butyl-thiazole derivative |

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-4-tert-butyl-thiazole derivative |

| Suzuki Coupling (of 5-bromo derivative) | Phenylboronic acid, Pd catalyst | C5 | 5-Phenyl-4-tert-butyl-thiazole derivative |

Synthesis of Complex Heterocyclic Systems Incorporating the Thiazole-Methanamine Scaffold

The this compound scaffold can also serve as a foundation for the construction of more elaborate, fused heterocyclic systems. The amino group, in conjunction with a suitably positioned functional group on the phenyl ring or the thiazole ring, could participate in intramolecular cyclization reactions to form new rings.

For example, if the phenyl group were to bear an ortho-formyl or ortho-carboxyl group, an intramolecular condensation with the amino group could lead to the formation of a fused dihydro- or tetrahydroisoquinoline-like system incorporating the thiazole moiety. Such complex heterocyclic systems are often of great interest in medicinal chemistry due to their rigid conformations and potential for potent biological activity.

Exploration of Biological Targets and Mechanisms of Action for 4 Tert Butyl 1,3 Thiazol 2 Yl Phenyl Methanamine Analogues

In Vitro Screening Methodologies for Enzyme Inhibition

The evaluation of 2-aminothiazole (B372263) analogues as enzyme inhibitors is a primary step in elucidating their mechanism of action. A variety of in vitro assays are employed to determine their potency and selectivity against specific enzyme targets. These assays measure the reduction in enzyme activity in the presence of the test compound, from which key parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be derived. nih.govresearchgate.net

For instance, the inhibitory effects of 2-aminothiazole derivatives on metabolic enzymes such as carbonic anhydrases (CA) and cholinesterases (AChE and BChE) are frequently studied. nih.govresearchgate.net The activity of carbonic anhydrase isoenzymes I and II (hCA I and hCA II) is typically assessed by monitoring the esterase activity of the enzyme. Similarly, cholinesterase inhibition is often measured using Ellman's method, a spectrophotometric technique that quantifies the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The inhibitory potential of thiazole (B1198619) derivatives has also been assessed against other enzymes like lactoperoxidase (LPO), where competitive inhibition has been observed. researchgate.net

The data below summarizes various enzymes targeted by thiazole analogues and the methodologies used for their in vitro screening.

| Enzyme Target | Screening Methodology | Measured Parameters | Reference |

|---|---|---|---|

| Carbonic Anhydrase (hCA I & hCA II) | Esterase activity assay (spectrophotometric) | IC50, Ki | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | Ellman's method (spectrophotometric) | IC50, Ki | nih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | Ellman's method (spectrophotometric) | IC50, Ki | nih.govresearchgate.net |

| Lactoperoxidase (LPO) | Spectrophotometric assay | IC50, Ki | researchgate.net |

| Renin | Enzyme inhibition assay | IC50 | nih.gov |

| α-Glucosidase | Enzyme inhibition assay | IC50, Ki | researchgate.net |

| Urease | Enzyme inhibition assay | IC50 | researchgate.net |

| Tubulin Polymerization | Cell-based proliferation assays, polymerization assays | IC50 | nih.gov |

Receptor Binding Studies of Derivatives

Receptor binding assays are crucial for identifying and characterizing the interaction of thiazole derivatives with specific cellular receptors. These assays measure the affinity of a ligand (the thiazole compound) for a receptor. Radioligand binding assays are a common technique where a radiolabeled compound known to bind to the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value, which can then be used to calculate the binding affinity (Ki).

For example, studies on 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, have utilized radioligand binding assays to evaluate their affinity for the benzodiazepine (B76468) (BZD) binding site of the GABAA receptor. researchgate.net Such studies are essential to confirm that a compound's biological effect is mediated through a specific receptor. While extensive receptor binding data for (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine analogues are not widely published, the methodologies are standard for evaluating novel compounds. The hERG (human Ether-à-go-go-Related Gene) liability screening, which often involves a radioligand binding assay, is another critical test for cardiovascular safety, and some 2-aminothiazole derivatives have been evaluated in this manner. nih.gov

| Receptor Target | Assay Type | Purpose | Reference |

|---|---|---|---|

| GABAA Receptor (Benzodiazepine site) | Radioligand binding assay | Determine binding affinity for anticonvulsant activity | researchgate.net |

| hERG Channel | [3H]astemizole competition binding assay | Assess potential for cardiac side effects | nih.gov |

Investigation of Molecular Interactions and Binding Modes (e.g., using computational docking)

Computational docking is a powerful tool used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as an enzyme or receptor. This method helps in understanding the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. For thiazole derivatives, molecular docking has been instrumental in rationalizing observed biological activities and guiding the design of more potent analogues. nih.govresearchgate.netmdpi.comjpionline.orgnih.gov

Studies on 2-aminothiazole derivatives have used molecular docking to investigate their binding modes with various enzymes. For instance, the binding of thiazole inhibitors to carbonic anhydrase and cholinesterases has been modeled, revealing key interactions with active site residues. nih.govresearchgate.net In one study, a 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (B1298763) analogue was predicted to have strong binding to AChE and BChE with binding energies of -7.86 and -7.96 kcal/mol, respectively. nih.gov Similarly, docking studies on thiazole derivatives targeting microbial enzymes like DNA topoisomerase IV and lanosterol (B1674476) 14α-demethylase have helped to explain their antimicrobial activity. mdpi.comacs.org

The table below provides examples of molecular docking studies performed on thiazole analogues.

| Biological Target | Software/Method | Key Findings/Interactions | Reference |

|---|---|---|---|

| Carbonic Anhydrase (hCA I, hCA II) | AutoDock | Prediction of binding energies and interactions with active site residues. | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | AutoDock | Identified key binding interactions; predicted binding energy of -7.86 kcal/mol for a potent analogue. | nih.gov |

| Butyrylcholinesterase (BChE) | AutoDock | Predicted binding energy of -7.96 kcal/mol for a potent analogue. | nih.gov |

| DNA Topoisomerase IV | Molecular Docking | Predicted binding energy of -11.66 kcal/mol for an analogue with bromo and cyano substituents. | acs.org |

| Lanosterol 14α-demethylase (CYP51) | AutoDock 4.2 | Interaction with the heme group in the active site. | mdpi.com |

| RAS p21 Receptor | PATCH DOCK | Used to predict anticancer activity. | jpionline.org |

| Focal Adhesion Kinase (FAK) | Docking Simulation | Positioned compound into the FAK active site to determine the probable binding model. | nih.gov |

Identification of Potential Biological Pathways and Targets

The diverse chemical structures of 2-aminothiazole analogues allow them to interact with a wide array of biological targets, thereby modulating various cellular pathways. Research has identified numerous potential targets involved in cancer, infectious diseases, and inflammation. mdpi.comnih.govscholarsresearchlibrary.com

In oncology, thiazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, making them promising anticancer agents. nih.gov They have also been found to target key signaling proteins like Hec1/Nek2 kinases, which are involved in mitotic progression, and vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govmdpi.com

For infectious diseases, analogues have demonstrated activity against Mycobacterium tuberculosis. nih.gov In silico and in vitro studies suggest that their antimicrobial effects may arise from the inhibition of essential bacterial enzymes such as DNA gyrase, primase, and MurA/MurB, which are involved in DNA replication and cell wall biosynthesis. mdpi.com Antifungal activity is often linked to the inhibition of lanosterol 14α-demethylase, an enzyme crucial for fungal cell membrane integrity. mdpi.com

Furthermore, some thiazole derivatives act as inhibitors of metabolic enzymes like carbonic anhydrases and cholinesterases, suggesting their potential use in other therapeutic areas. nih.govresearchgate.net

| Therapeutic Area | Potential Biological Target | Associated Pathway/Process | Reference |

|---|---|---|---|

| Anticancer | Tubulin | Inhibition of microtubule formation, cell cycle arrest | nih.gov |

| Anticancer | VEGFR-2 | Inhibition of angiogenesis | mdpi.com |

| Anticancer | Hec1/Nek2 Kinases | Disruption of mitosis | nih.gov |

| Anticancer | PI3Kα / mTOR | Inhibition of cell growth and proliferation signaling | researchgate.net |

| Antibacterial | DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication | mdpi.comacs.org |

| Antitubercular | Unknown M. tuberculosis target | Inhibition of bacterial growth | nih.gov |

| Antifungal | Lanosterol 14α-demethylase | Disruption of fungal cell membrane synthesis | mdpi.com |

| Neurological | AChE, BChE | Modulation of cholinergic neurotransmission | nih.govresearchgate.net |

| Various | Carbonic Anhydrase | Modulation of physiological pH and ion transport | nih.govresearchgate.net |

Structure-Activity Relationships (SAR) in Relation to Specific Biological Endpoints (Pre-Clinical Academic Focus)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. By systematically modifying different parts of a molecule and assessing the impact on biological activity, researchers can identify the key chemical features required for potency and selectivity. Numerous SAR studies have been conducted on 2-aminothiazole analogues, providing valuable insights for drug design. nih.govnih.gov

The 2-aminothiazole scaffold can be divided into three main regions for modification: the 2-amino group (N-2 position), the thiazole core itself, and the substituent at the 4-position (C-4). nih.gov

Modifications at the N-2 Position: Studies on antitubercular 2-aminothiazoles revealed that the N-2 position is highly flexible and amenable to modification. Introducing substituted benzoyl groups at this position dramatically improved activity by over 128-fold compared to the initial hit compound. For example, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analogue with a Minimum Inhibitory Concentration (MIC) of 0.024 μM against M. tuberculosis. nih.gov

Modifications at the C-4 Position: The substituent at the C-4 position of the thiazole ring is often crucial for activity. In the antitubercular series, a 2-pyridyl moiety at C-4 was found to be intolerant to modification, suggesting it is essential for binding to the biological target. nih.gov In another series of enzyme inhibitors, halogenated phenyl groups (e.g., 4-chlorophenyl, 4-bromophenyl) at the C-4 position led to potent inhibition of carbonic anhydrase and cholinesterases. nih.gov Specifically, the 2-amino-4-(4-chlorophenyl)thiazole derivative was a potent inhibitor of hCA I (Ki = 0.008 µM), while the 2-amino-4-(4-bromophenyl)thiazole (B182969) analogue was the best inhibitor for hCA II, AChE, and BChE. nih.gov

Modifications of the Phenyl Ring: In series designed as anticancer agents, modifications of the various phenyl rings and linkers were explored. For 4-substituted methoxybenzoyl-aryl-thiazoles, which inhibit tubulin polymerization, the nature and position of substituents on the aromatic rings significantly influenced antiproliferative activity against melanoma and prostate cancer cells. nih.gov

The following table summarizes SAR findings for different series of 2-aminothiazole analogues.

| Compound Series | Biological Target/Endpoint | Key SAR Findings | Most Potent Analogue Example | Activity (Ki or IC50) | Reference |

|---|---|---|---|---|---|

| N-Acyl-4-(2-pyridinyl)-2-aminothiazoles | Mycobacterium tuberculosis | N-2 position is flexible; substituted benzoyl groups enhance activity. C-4 pyridyl group is essential. | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | 0.024 µM (MIC) | nih.gov |

| 2-Amino-4-(substituted-phenyl)thiazoles | Carbonic Anhydrase I (hCA I) | Halogen substitution on the C-4 phenyl ring is favorable. | 2-Amino-4-(4-chlorophenyl)thiazole | 0.008 µM (Ki) | nih.gov |

| 2-Amino-4-(substituted-phenyl)thiazoles | Cholinesterases (AChE, BChE) | A 4-bromophenyl group at C-4 provides potent inhibition for BChE. | 2-Amino-4-(4-bromophenyl)thiazole | 0.083 µM (Ki for BChE) | nih.gov |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Antiproliferative (Tubulin inhibition) | Modifications of aromatic rings and the linker improved activity from µM to nM range. | Not specified | Low nM range | nih.gov |

| 2-Amino-4-thiazole-containing peptides | Renin | The 2-aminothiazole moiety at the P2 position confers potent inhibition. | PD 134672 | Potent in vitro inhibition | nih.gov |

Future Directions and Research Perspectives for 4 Tert Butyl 1,3 Thiazol 2 Yl Phenyl Methanamine

Development of Novel and Efficient Synthetic Routes

The classical Hantzsch thiazole (B1198619) synthesis remains a cornerstone for constructing the 2-aminothiazole (B372263) core. tandfonline.comderpharmachemica.com However, future research should focus on developing more sustainable and efficient synthetic pathways to (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine and its precursors. The exploration of green chemistry principles, such as the use of aqueous extracts from waste materials like neem leaves as catalysts, has shown promise in synthesizing 2-amino-1,3-thiazole derivatives with high yields at room temperature. tandfonline.com Investigating similar eco-friendly catalysts could significantly reduce the environmental impact of the synthesis.

Furthermore, the development of one-pot synthesis protocols using novel catalytic nanosystems presents another exciting avenue. rsc.org For instance, a multifunctional ionic liquid nanocatalyst has been successfully employed for the synthesis of 2-aminothiazoles, offering advantages like the use of non-toxic solvents, rapid reaction times, high efficiency, and easy catalyst recycling. rsc.org Adapting such methodologies for the large-scale and cost-effective production of this compound would be a significant advancement. The table below outlines potential catalysts and their reported efficiencies for related syntheses.

| Catalyst System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Aqueous Neem Leaf Extract | Water | Room Temp. | 45 min | 90-96 | tandfonline.com |

| Ca/4-MePy-IL@ZY-Fe3O4 | Ethanol (B145695) | 80 °C | 25 min | High | rsc.org |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the thiazole ring is well-documented, with electrophilic substitution preferentially occurring at the C5 position and nucleophilic substitution at the C2 position. fabad.org.trmdpi.com The presence of the tert-butyl group at C4 and the phenylmethanamine group at C2 in the target molecule, however, likely introduces unique electronic and steric influences that could lead to undiscovered reactivity patterns.

Future studies should systematically investigate the reactivity of this compound under various reaction conditions. For instance, the benzylic amine moiety offers a handle for a variety of transformations, such as N-alkylation, N-acylation, and condensation reactions, which could lead to a diverse library of derivatives. google.com The reactivity of the thiazole ring itself could be further explored through reactions like cycloadditions, which, although typically requiring high temperatures, can sometimes proceed under milder conditions with appropriately substituted thiazoles. wikipedia.org Understanding these reactivity patterns is crucial for the strategic design of new functional molecules.

Design and Synthesis of Advanced Derivatives with Tailored Properties

The design and synthesis of advanced derivatives of this compound with tailored properties is a highly promising research direction. Structure-activity relationship (SAR) studies on a multitude of thiazole-based compounds have provided valuable insights into how different substituents influence biological activity. nih.govmdpi.comnih.gov For example, in the context of antimicrobial agents, the introduction of various heterocyclic rings or specific substituents on the phenyl ring has been shown to modulate activity against different pathogens. nih.govmdpi.com

Future research should focus on a rational design approach to create derivatives with enhanced biological efficacy or specific material properties. This could involve:

Modification of the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can alter the electronic properties of the entire molecule, potentially impacting its interaction with biological targets.

Derivatization of the Amine Group: As mentioned, the secondary amine is a key site for modification to create amides, ureas, or other functional groups that could enhance binding to specific receptors or enzymes.

Introduction of Additional Functional Groups: Appending other bioactive moieties to the thiazole core could lead to hybrid molecules with synergistic or novel activities.

A systematic exploration of these structural modifications will be essential for unlocking the full potential of this chemical scaffold.

Application in Emerging Areas of Catalysis and Materials Science

Thiazole derivatives have found applications beyond the realm of medicinal chemistry, including in materials science as components of dyes and fungicides. wikipedia.org The unique electronic properties of the thiazole ring, coupled with the potential for functionalization, make this compound and its derivatives interesting candidates for emerging applications in catalysis and materials science.

Future research could explore the use of this compound as a ligand for the synthesis of novel metal complexes with catalytic activity. The nitrogen and sulfur atoms of the thiazole ring, along with the exocyclic amine, provide potential coordination sites for metal ions. Additionally, the incorporation of this thiazole derivative into polymer backbones or as a component in organic electronic materials could be investigated. The inherent properties of the thiazole moiety suggest potential for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), although significant research would be required to validate this potential.

Further Computational Studies to Guide Experimental Research

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in modern chemical research for predicting the properties and reactivity of molecules. researchgate.netuobaghdad.edu.iqnih.govtandfonline.com Such studies can provide valuable insights into the electronic structure, stability, and potential reactivity of this compound and its derivatives, thereby guiding experimental efforts.

Future computational work should focus on:

Predicting Reactivity: Calculating parameters such as frontier molecular orbital energies (HOMO-LUMO) and electrostatic potential maps can help predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of synthetic routes and the exploration of reactivity. nih.govnih.gov

Molecular Docking: For biological applications, molecular docking studies can predict the binding affinity and orientation of the compound and its derivatives within the active sites of various enzymes or receptors, helping to identify potential biological targets. mdpi.comnih.gov

In Silico ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives can help prioritize the synthesis of compounds with favorable pharmacokinetic profiles. tandfonline.com

The synergy between computational predictions and experimental validation will be crucial for the efficient development of new applications for this compound.

Integration into High-Throughput Screening Libraries for Target Identification

High-throughput screening (HTS) is a powerful method for identifying new biologically active compounds by testing large libraries of chemicals against specific biological targets. enamine.netnih.gov The inclusion of this compound and a focused library of its derivatives into HTS campaigns could lead to the discovery of novel biological activities.

Future efforts should involve:

Library Synthesis: The creation of a diverse library of derivatives based on the parent compound, as discussed in section 8.3.

Screening against Diverse Targets: Testing this library against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify potential "hits." enamine.net

Hit Validation and Optimization: Once initial hits are identified, further studies would be necessary to confirm their activity, elucidate their mechanism of action, and optimize their structure to improve potency and selectivity. nih.gov

The integration of this compound and its derivatives into screening libraries offers a systematic approach to uncovering its therapeutic potential across various disease areas.

Q & A

Q. How can the molecular structure of (4-Tert-butyl-1,3-thiazol-2-yl)(phenyl)methanamine be experimentally confirmed?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to identify proton and carbon environments, focusing on thiazole ring protons (δ 6.5–7.5 ppm) and tert-butyl group protons (δ 1.3–1.5 ppm) .

- X-ray Crystallography : Resolve the crystal lattice to confirm stereochemistry and bond angles, particularly the spatial arrangement of the tert-butyl and phenyl groups around the thiazole core .

- Mass Spectrometry (HRMS) : Validate the molecular formula (CHNS) via exact mass measurement .

Q. What are the common synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves:

- Thiazole Ring Formation : Condensation of α-haloketones (e.g., 4-tert-butyl-2-bromoacetophenone) with thiourea derivatives under basic conditions (e.g., KCO/DMF) to form the thiazole core .

- Amine Functionalization : Subsequent nucleophilic substitution or reductive amination to introduce the phenylmethanamine moiety .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : Stability depends on storage conditions:

- Temperature : Degrades slowly at room temperature; store at –20°C in amber vials to minimize thermal and photolytic decomposition .

- Atmosphere : Use inert gas (N/Ar) to prevent oxidation of the thiazole ring or amine group .

- Moisture : Desiccate to avoid hydrolysis, especially in protic solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

- Methodological Answer : Key variables include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics for thiazole ring formation .

- Catalyst Use : Pd/C or Raney Ni for selective hydrogenation during amine functionalization .

- Continuous Flow Reactors : Enable precise control of temperature and residence time, reducing side reactions (e.g., over-alkylation) .

- In-line Analytics : Monitor reaction progress via TLC or HPLC to identify optimal termination points .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or kinases), leveraging the tert-butyl group’s hydrophobic pocket affinity .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using datasets from PubChem or ChEMBL .

- MD Simulations : Assess binding stability over time (≥100 ns trajectories) to prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in reported stability data?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and track degradation via HPLC-MS to identify degradation pathways .

- Control Experiments : Compare stability across batches with varying purity (e.g., ≥95% vs. 80%) to isolate impurity-driven degradation .

- Cross-Study Validation : Replicate conflicting studies using identical solvents/purity standards to isolate methodological discrepancies .

Q. What frameworks guide the design of ecotoxicity studies for this compound?

- Methodological Answer : Align with ISO 14040 or OECD guidelines:

- Environmental Fate Analysis : Measure logP (octanol-water partition coefficient) to assess bioaccumulation potential .

- Tiered Ecotoxicity Testing :

- Acute Toxicity : Use Daphnia magna or Danio rerio models for LC determination .

- Chronic Effects : Evaluate endocrine disruption in Xenopus laevis tadpoles over 28 days .

- Computational Tools : Apply EPI Suite to predict biodegradation pathways and persistence .

Methodological Notes

- Instrumentation : For advanced characterization, use synchrotron-based XRD or cryo-EM for high-resolution structural insights .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) meticulously to ensure cross-lab reproducibility .

- Ethical Compliance : Adhere to institutional biosafety protocols for handling bioactive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.